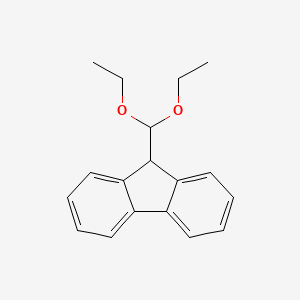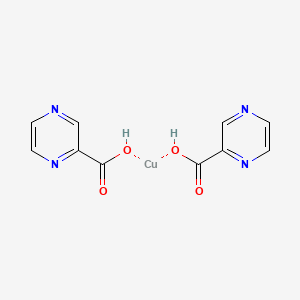
Antimony(III) n-butoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony(III) n-butoxide, also known as tributoxystibine, is an organometallic compound. It plays a crucial role in various applications due to its unique properties. Let’s explore further.
準備方法
Synthetic Routes::
- Antimony(III) n-butoxide can be synthesized by reacting antimony trichloride (SbCl₃) with n-butanol (C₄H₉OH).
- The reaction proceeds as follows:
SbCl3+3C4H9OH→Sb(OC4H9)3+3HCl
- Industrial production typically involves controlled reactions between antimony compounds and butanol under specific conditions.
化学反応の分析
Antimony(III) n-butoxide undergoes various reactions:
Hydrolysis: Reacts with water to form antimony hydroxide and butanol.
Oxidation and Reduction: Participates in redox reactions.
Substitution: Can replace the butoxide ligands with other ligands.
Polymerization: Forms coordination polymers.
Common reagents and conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Substitution: Other ligands (e.g., halides).
Polymerization: Various metal salts.
Major products:
- Hydrolysis: Antimony hydroxide.
- Oxidation: Antimony oxides.
- Substitution: Various antimony complexes.
科学的研究の応用
三酸化アンチモン n-ブトキシドは、以下のような分野で使用されています。
化学: 有機合成における触媒として。
生物学: アンチモン系薬物に関する研究において。
医学: 潜在的な抗腫瘍特性について調査されています。
産業: コーティングや表面改質に使用されています。
作用機序
正確なメカニズムは、現在も盛んに研究されています。細胞成分との相互作用を介し、細胞の増殖や生存に関連する経路に影響を与えている可能性があります。
類似化合物との比較
三酸化アンチモン n-ブトキシドはブトキシド配位子を持つことからユニークですが、類似した化合物としては以下のようなものがあります。
- 三酸化アンチモン エトキシド (Sb(OEt)₃)
- 三酸化アンチモン イソプロポキシド (Sb(OiPr)₃)
- 三酸化アンチモン メトキシド (Sb(OMe)₃)
これらの化合物には、いくつかの共通の特性がありますが、配位子と反応性が異なります。
この情報は、入手可能なデータに基づいていることを忘れないでください。さらなる研究により、追加の知見が得られる可能性があります。
特性
分子式 |
C12H27O3Sb |
|---|---|
分子量 |
341.10 g/mol |
IUPAC名 |
tributyl stiborite |
InChI |
InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChIキー |
YGBFTDQFAKDXBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCO[Sb](OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)









